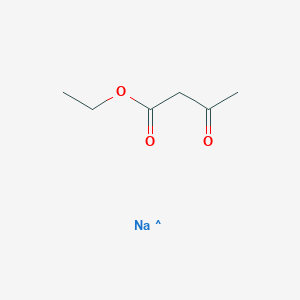

Ethylacetoacetate sodium salt

Description

BenchChem offers high-quality Ethylacetoacetate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylacetoacetate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10NaO3 |

|---|---|

Molecular Weight |

153.13 g/mol |

InChI |

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3; |

InChI Key |

JDPRRECMRPCSIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Ethylacetoacetate sodium salt chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethylacetoacetate Sodium Salt

Introduction: The Central Role of a Versatile Nucleophile

Ethylacetoacetate sodium salt is a cornerstone reagent in synthetic organic chemistry, prized for its role as a stabilized carbon nucleophile. As the sodium enolate of ethyl acetoacetate, its true value lies not in its isolation as a salt, but in its generation in situ to serve as a key building block for a vast array of more complex molecules, particularly in the synthesis of ketones and heterocyclic systems relevant to the pharmaceutical and materials science industries.[1] This guide provides an in-depth analysis of the fundamental chemical structure, bonding, and reactivity of this critical intermediate, offering insights for researchers, scientists, and drug development professionals who leverage its unique properties.

The Progenitor: Understanding Ethyl Acetoacetate and its Duality

To comprehend the structure of the sodium salt, one must first appreciate the electronic and structural characteristics of its parent compound, ethyl acetoacetate (EAA). EAA is a β-ketoester, a class of compounds defined by a ketone carbonyl group located two carbons away (at the β-position) from an ester carbonyl group.[2] This arrangement imparts unique and synthetically valuable properties.

Keto-Enol Tautomerism: A Molecule in Equilibrium

The most defining characteristic of EAA is its existence as a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form.[3] In the neat liquid at room temperature, the keto form predominates, but a significant percentage exists as the enol.[4][5] This equilibrium is not static and can be influenced by factors such as solvent polarity and temperature.

-

Keto Form: The conventional structure with two distinct carbonyl groups (a ketone and an ester).

-

Enol Form: Characterized by a carbon-carbon double bond and a hydroxyl group, which is stabilized by intramolecular hydrogen bonding and conjugation.[6][7]

The ability to interconvert between these forms is fundamental to the chemistry of EAA.[6]

Caption: Keto-Enol Tautomerism of Ethyl Acetoacetate.

Acidity of the α-Carbon

The hydrogens on the central methylene group (the α-carbon, situated between the two carbonyls) are significantly more acidic (pKa ≈ 10-11) than typical methylene protons.[8] This heightened acidity is a direct consequence of two synergistic electronic effects:

-

Inductive Effect: Both adjacent carbonyl groups are strongly electron-withdrawing, polarizing the C-H bonds and facilitating proton removal.

-

Resonance Stabilization: Upon deprotonation, the resulting carbanion (the enolate) is extensively stabilized by resonance. The negative charge is delocalized across the α-carbon and both carbonyl oxygen atoms, distributing the charge and stabilizing the conjugate base.[8]

It is this exceptional stability of the conjugate base that drives the acidity of the α-hydrogens and enables the formation of the sodium salt.

The Sodium Enolate: Structure, Bonding, and Delocalization

The formation of ethylacetoacetate sodium salt is achieved by treating ethyl acetoacetate with a suitable base. Sodium ethoxide (NaOEt) in ethanol is the classic and most appropriate choice, as it prevents side reactions like transesterification or saponification that could occur with other bases like sodium hydroxide.[9][10][11]

Caption: Formation of Ethylacetoacetate Sodium Salt.

A Resonance-Stabilized Hybrid

The structure of the ethylacetoacetate enolate is not adequately represented by a single Lewis structure. It is a resonance hybrid, where the negative charge is delocalized over three atoms: the α-carbon and the two oxygen atoms.[8] This delocalization is the key to its stability and reactivity.

The two most significant resonance contributors place the negative charge on the more electronegative oxygen atoms. This indicates that the C=C and C=O double bond character is distributed across the O-C-C-C-O framework. The sodium ion (Na+) is not covalently bonded to any single atom but exists as a counter-ion, electrostatically associated with the negatively charged oxygen atoms, often in a chelated fashion.[12]

Caption: Resonance Structures of the Ethylacetoacetate Enolate.

Tabulated Properties

The following table summarizes key properties of the isolated sodium salt.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₉NaO₃ | [13] |

| Molecular Weight | 152.12 g/mol | |

| CAS Number | 20412-62-8 | |

| Appearance | White to yellow/beige powder, crystals or chunks | |

| Melting Point | 168 °C (decomposes) | [1] |

Reactivity and Synthetic Application: The Acetoacetic Ester Synthesis

The delocalized electronic structure of the sodium enolate dictates its reactivity. It is an ambident nucleophile , meaning it can react with electrophiles at either the α-carbon or the oxygen atoms. In most synthetically useful reactions, such as the acetoacetic ester synthesis, the enolate reacts as a carbon-centered nucleophile, attacking electrophiles like alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond.[9][10][14]

This C-alkylation is the first step in the versatile acetoacetic ester synthesis, a powerful method for preparing substituted methyl ketones.[9][11]

Workflow: Acetoacetic Ester Synthesis

The overall process is a robust, multi-step sequence that leverages the unique structure of the enolate.

Caption: General Workflow of the Acetoacetic Ester Synthesis.

Experimental Protocols

Protocol 1: Generation of Ethylacetoacetate Sodium Salt

This protocol describes the formation of the sodium enolate for immediate use in a subsequent reaction.

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a nitrogen inlet.

-

Reagents: Add absolute ethanol (e.g., 50 mL) to the flask under a positive pressure of nitrogen.

-

Base Formation: Carefully add clean sodium metal (e.g., 1.0 eq) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

-

Enolate Formation: Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, maintaining the temperature.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The resulting solution/slurry contains the ethylacetoacetate sodium salt and is ready for the next step (e.g., alkylation).[9][15]

Protocol 2: Acetoacetic Ester Synthesis - General Alkylation

This protocol follows directly from Protocol 1.

-

Electrophile Addition: To the freshly prepared solution of ethylacetoacetate sodium salt, add the desired alkyl halide (R-X, 1.0-1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The required time will vary depending on the reactivity of the alkyl halide.

-

Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkylated product. This product can then be carried forward to the hydrolysis and decarboxylation steps.[9][10]

Conclusion

The chemical structure of ethylacetoacetate sodium salt is best understood not as a static entity but as a resonance-stabilized enolate. The delocalization of negative charge across the carbon-oxygen framework is the defining feature that governs its stability and potent nucleophilicity at the α-carbon. This unique bonding arrangement is the fundamental reason for its enduring importance in organic synthesis, providing a reliable and versatile platform for the construction of complex molecular architectures essential for research, drug discovery, and materials science.

References

- Benchchem. (n.d.). Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt.

- Li, M.-Z., et al. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education.

- NIST. (n.d.). ethyl acetoacetate, sodium salt. NIST Chemistry WebBook.

- Wikipedia. (n.d.). Ethyl acetoacetate.

- Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form.

- PubChem. (n.d.). Ethylacetoacetate sodium salt.

- Google Patents. (n.d.). US2843623A - Production of ethyl acetoacetate.

- ChemicalBook. (n.d.). ethyl acetoacetate sodium salt(20412-62-8)ir1.

- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.

- Sigma-Aldrich. (n.d.). Ethyl acetoacetate sodium salt.

- ChemicalBook. (n.d.). ETHYL ACETOACETATE SODIUM SALT.

- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- Quora. (2017). Why is the keto form of ethyl acetoacetate more stable than an enol form?.

- PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate.

- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition.

- Pearson. (n.d.). Indicate how each of the following compounds can be synthesized.

- Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis.

- NSDL at NIScPR. (2007). Organic synthesis via enolates.

- PubChem. (n.d.). Ethyl Acetoacetate.

Sources

- 1. ETHYL ACETOACETATE SODIUM SALT | 20412-62-8 [chemicalbook.com]

- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 13. Ethylacetoacetate sodium salt | C6H10NaO3 | CID 87089461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Indicate how each of the following compounds can be synthesized f... | Study Prep in Pearson+ [pearson.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Ethylacetoacetate sodium salt CAS number and identifiers

Core Reagent in Enolate Chemistry & Heterocyclic Synthesis

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Ethylacetoacetate sodium salt (Sodium ethyl acetoacetate) is the stable enolate form of ethyl acetoacetate. Unlike its neutral parent liquid, the sodium salt is a solid, ionic species. It represents a "stored" nucleophile, ready for alkylation or condensation reactions without the immediate need for strong base handling during the primary reaction step.

Key Identifiers

| Parameter | Value |

| Primary CAS Number | 19232-39-4 |

| Secondary CAS | 20412-62-8 |

| IUPAC Name | Sodium 1-ethoxy-1,3-dioxobutan-2-ide |

| Molecular Formula | C₆H₉NaO₃ |

| Molecular Weight | 152.12 g/mol |

| Appearance | White to beige hygroscopic powder |

| Melting Point | ~168 °C (Decomposes) |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1][2] |

| SMILES | CCOC(=O)[CH-]C(=O)C.[Na+] |

Mechanistic Principles: The Ambident Nucleophile

To master the application of ethylacetoacetate sodium salt, one must understand its ambident nature. The negative charge is delocalized over the two oxygen atoms and the central alpha-carbon.

Hard-Soft Acid-Base (HSAB) Theory Application

The reactivity of the salt depends heavily on the solvent and the electrophile (alkyl halide):

-

C-Alkylation (Thermodynamic Control): Favored by soft electrophiles (e.g., alkyl iodides) and non-polar or protic solvents that solvate the anion, reducing O-nucleophilicity.[2]

-

O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., silyl chlorides, sulfonates) and highly polar aprotic solvents (HMPA, DMSO) that leave the oxygen atoms exposed.

Chelation Effects

In non-polar solvents, the sodium cation is tightly bound to the enolate oxygens, often forming a chelated "Z-enolate" geometry.[2] This chelation directs attack to the carbon atom. Disrupting this chelation (e.g., adding crown ethers or using cryptands) can shift selectivity toward O-alkylation.[2]

Visualization: Resonance & Reactivity

Figure 1: Resonance structures of the ethylacetoacetate anion illustrating the ambident nucleophilic pathways (C- vs O-attack).

Synthesis & Preparation Protocols

While commercially available, fresh preparation is often required for sensitive catalytic cycles to avoid hydrolysis products (sodium acetate/ethanol) found in aged samples.

Protocol A: In Situ Generation for Alkylation (Standard)

Objective: Generate the salt in solution for immediate reaction with an alkyl halide. Scope: Drug intermediates, chain extension.

-

Reagent Setup:

-

Step-by-Step Methodology:

-

Step 1 (Alkoxide Formation): In a flame-dried 3-neck flask under Argon, add 1.05 eq of Sodium metal (cut into small pieces) to absolute EtOH. Stir until H₂ evolution ceases and a clear solution forms.

-

Step 2 (Enolization): Cool the NaOEt solution to 0°C. Add 1.0 eq of Ethyl Acetoacetate dropwise over 20 minutes.

-

Observation: The solution may turn slightly yellow; a white precipitate (the sodium salt) may form if the concentration is high.

-

-

Step 3 (Equilibration): Stir for 30 minutes at room temperature to ensure complete deprotonation.

-

Step 4 (Utilization): The resulting slurry/solution is ready for the addition of the electrophile.

-

Protocol B: Isolation of the Solid Salt

Objective: Isolate CAS 19232-39-4 as a stable powder for storage or use as a ligand.[2]

-

Solvent Switch: Perform the reaction in anhydrous Diethyl Ether (Et₂O) or THF.

-

Base: Use Sodium Hydride (NaH, 60% dispersion).

-

Procedure:

-

Wash NaH with hexane to remove mineral oil. Suspend in dry Et₂O.

-

Add Ethyl Acetoacetate dropwise at 0°C. H₂ gas will evolve vigorously.

-

Once evolution stops, the Sodium Salt will precipitate as a white solid.

-

Filtration: Filter under inert atmosphere (Schlenk line), wash with dry ether, and dry under high vacuum.

-

Storage: Store in a desiccator; the salt is extremely hygroscopic.

-

Visualization: Synthesis Workflow

Figure 2: Process flow for the in-situ generation of ethylacetoacetate sodium salt using the sodium ethoxide method.

Applications in Drug Discovery

The sodium salt is a critical C3-synthon in the construction of heterocyclic pharmacophores.

Hantzsch Dihydropyridine Synthesis

Used to synthesize calcium channel blockers (e.g., Nifedipine).

-

Mechanism: The sodium salt condenses with an aldehyde and ammonia (or an amine).

-

Advantage: Using the pre-formed salt allows for stricter stoichiometric control compared to mixing the neutral ester with a separate base, reducing side reactions like Knoevenagel condensation of the aldehyde with itself.

Pyrimidine Synthesis (Biginelli Variation)

Reacting the sodium salt with urea and an aldehyde yields dihydropyrimidinones, a scaffold found in antiviral and antihypertensive agents.

Metal-Organic Frameworks (MOFs)

The salt acts as a bidentate ligand. The 1,3-dicarbonyl motif chelates transition metals (Zn, Cu), creating porous materials used in drug delivery systems.[2]

Solvent Effects on Alkylation Ratios

| Solvent | Dielectric Constant | C-Alkylation (%) | O-Alkylation (%) | Mechanistic Driver |

| Ethanol | 24.5 | >95% | <5% | Hydrogen bonding shields Oxygen; Na+ chelation.[2] |

| THF | 7.5 | ~90% | ~10% | Tight ion pairing favors C-attack.[2] |

| DMSO | 46.7 | ~60% | ~40% | Solvation of Na+ exposes Oxygen anion. |

| HMPA | 30.0 | <30% | >70% | Complete cation dissociation; O is hardest nucleophile. |

Handling & Safety Profile

-

Hygroscopicity: The salt absorbs atmospheric moisture rapidly, reverting to the neutral ester and sodium hydroxide (hydrolysis). This degrades stoichiometry. Always handle in a glovebox or rapid-weighing scenario.

-

Base Sensitivity: While less corrosive than pure alkoxides, the salt is basic. Eye protection is mandatory.

-

Stability: Stable at room temperature if kept dry. Decomposes above 168°C.

References

-

PubChem. (n.d.).[1] Ethylacetoacetate sodium salt (Compound).[5][1][6] National Library of Medicine. Retrieved from [Link]

-

Inglis, J. K. H., & Roberts, K. C. (1926).[4] Ethyl Acetoacetate.[7][8][5][1][6][3][4][9][10] Organic Syntheses, 6,[2][4] 36. Retrieved from [Link]

Sources

- 1. Ethylacetoacetate sodium salt | C6H10NaO3 | CID 87089461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | C6H9O3.Na | CID 11019050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl Acetoacetate Basic Information - Nanjing Lier International Trade Co., Ltd. [leerinter.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ethyl acetoacetate, sodium salt | C6H10O3 | CID 85195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Dual Identity: A Technical Guide to Ethyl Acetoacetate Sodium Salt

Introduction: The Molecule That Defined Tautomerism

Ethyl Acetoacetate Sodium Salt (EAA-Na) is more than a reagent; it is a historical artifact that forced organic chemistry to mature. In the mid-19th century, its reactivity patterns baffled the scientific community, straddling the line between a ketone and an alcohol. Today, it serves as the archetypal ambident nucleophile , a cornerstone for carbon-carbon bond formation in Active Pharmaceutical Ingredient (API) synthesis.

This guide moves beyond basic textbook definitions to explore the structural dynamics, chelation mechanics, and validated protocols required to harness EAA-Na in high-precision synthesis.

Historical Genesis: The Geuther-Frankland Conflict

The discovery of EAA-Na in the 1860s ignited one of the fiercest debates in chemical history, directly leading to the concept of tautomerism .

The Timeline of Discovery[1]

-

1863 (The Enol Camp): Anton Geuther, at the University of Jena, reacted ethyl acetate with sodium. He isolated a compound he called "ethyldiacetic acid." Because it reacted with metallic sodium to release hydrogen and formed salts, Geuther insisted it contained an acidic -OH group (the enol form).

-

1865 (The Keto Camp): Edward Frankland and B.F. Duppa, operating from London, synthesized the same molecule but focused on its alkylation. They argued that because the molecule could be alkylated on the carbon chain (forming C-C bonds), it must be a ketone.

-

The Resolution: The debate raged for decades until the isolation of the separate tautomers (keto and enol) at low temperatures proved that both existed in equilibrium. The sodium salt was the pivot point: it locks the molecule into a nucleophilic enolate structure that allows the alkylation Frankland observed, derived from the acidity Geuther observed.

Structural Dynamics: The Chelation Effect

Understanding the geometry of the sodium enolate is critical for predicting stereoselectivity and regioselectivity. Unlike the free ester, the sodium salt exists in a coordinated complex.

The "U" vs. "W" Conformation

The EAA anion can adopt multiple geometries, but the metal cation dictates the dominant form.

-

Z-Enolate ("U-Shape"): The sodium cation (

) coordinates between the enolate oxygen and the ester carbonyl oxygen. This forms a stable 6-membered chelate ring. This is the reactive species in non-polar or weakly polar solvents (THF, Benzene). -

E-Enolate ("W-Shape"): In highly polar, ion-solvating solvents (like DMF or HMPA), the solvent strips the

cation away. Repulsion between the oxygen lone pairs forces the molecule into the extended "W" conformation.

Why this matters: The chelated "U" form shields the oxygen atoms, directing incoming electrophiles to the carbon center (C-alkylation). Breaking this chelation often leads to increased O-alkylation.

Visualization: Tautomerism & Enolate Formation

The following diagram illustrates the pathway from the neutral ester to the chelated sodium enolate.

Figure 1: The transition from tautomeric equilibrium to the chelated Z-enolate, the primary reactive species in standard synthesis.

Reactivity Profile: HSAB Theory in Action

The EAA enolate is an ambident nucleophile , possessing two reactive sites: the

| Feature | C-Alkylation (Soft) | O-Alkylation (Hard) |

| Reactive Center | Carbon ( | Oxygen (Enolate) |

| Nucleophile Character | Soft center (HOMO controlled) | Hard center (Charge controlled) |

| Preferred Electrophiles | Alkyl halides ( | Silyl chlorides ( |

| Solvent Influence | Protic (EtOH) or Non-polar (THF) | Polar Aprotic (DMF, DMSO, HMPA) |

| Leaving Group Effect | Iodide > Bromide > Chloride | Chloride > Tosylate |

Expert Insight: To maximize C-alkylation (the usual goal in drug synthesis), use a "soft" leaving group like Iodide and a solvent that maintains the Na-chelation (like Ethanol or THF). To force O-alkylation (e.g., making enol ethers), use a "hard" electrophile like Diethyl Sulfate in a polar aprotic solvent like DMF.

Validated Experimental Protocols

Protocol A: In-Situ Generation (The Claisen Method)

Standard procedure for Acetoacetic Ester Synthesis.

Reagents:

-

Absolute Ethanol (anhydrous, <0.1% water)

-

Sodium Metal (clean, oxide-free)

Workflow:

-

Preparation of NaOEt: In a 3-neck flask under

atmosphere, add absolute ethanol. -

Addition: Add sodium metal shavings slowly. Maintain temperature

to prevent side reactions. Stir until all Na is dissolved (evolution of -

Enolate Formation: Cool to

. Add Ethyl Acetoacetate dropwise. The solution will turn pale yellow, indicating EAA-Na formation. -

Validation: Take an aliquot.

-NMR should show the disappearance of the

Protocol B: Isolation of Solid EAA-Na

Required for stoichiometric control in complex API synthesis.

-

Dissolution: Dissolve 1.0 eq of Sodium Methoxide in dry MeOH.

-

Reaction: Add 1.0 eq of Ethyl Acetoacetate at

. Stir for 30 mins. -

Precipitation: Add cold anhydrous Diethyl Ether (

) slowly. The sodium salt is insoluble in ether and will precipitate as a white/off-white hygroscopic powder. -

Filtration: Filter under inert gas (Argon/Nitrogen). Do not expose to humid air.

-

Drying: Vacuum dry at

for 4 hours. -

Storage: Store in a desiccator or glovebox. Hydrolysis degrades the salt back to EAA and NaOH.

The Acetoacetic Ester Synthesis: Workflow

This is the fundamental industrial application of EAA-Na, used to synthesize substituted methyl ketones.

Figure 2: The classic Acetoacetic Ester Synthesis cycle. Note that Step 2 can be repeated to create dialkylated products before proceeding to hydrolysis.

Applications in Pharma

EAA-Na is a "privileged intermediate" in medicinal chemistry.

-

Vitamin B1 (Thiamine): EAA-Na is a precursor in the synthesis of the pyrimidine ring system found in Thiamine.

-

Antipyrine/Aminophenazone: Historically significant analgesics synthesized by condensing EAA-Na with phenylhydrazine.

-

Dihydropyridines (Calcium Channel Blockers): Used in the Hantzsch Dihydropyridine synthesis (e.g., Nifedipine) where EAA-Na reacts with an aldehyde and ammonia.

References

-

Geuther, A. (1863). "Untersuchungen über die einbasischen Säuren." Archiv der Pharmazie.

-

Frankland, E., & Duppa, B. F. (1865). "Researches on acids of the lactic series." Philosophical Transactions of the Royal Society of London.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Organic Syntheses. (1926). "Ethyl Acetoacetate Sodium Salt Protocols." Org.[3][4][5][6] Synth. Coll. Vol. 1, p. 248.

-

Chemistry LibreTexts. (2023). "Acetoacetic Ester Synthesis."

Sources

- 1. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Acetoacetic Ester Synthesis Using Ethyl Acetoacetate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the straightforward preparation of α-substituted and α,α-disubstituted methyl ketones.[1][2] This powerful synthetic tool utilizes ethyl acetoacetate, a readily available β-keto ester, to generate a resonance-stabilized enolate that can be alkylated with a variety of electrophiles.[3] Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield the target ketone.[4][5]

This guide focuses on a streamlined and efficient variation of this classic synthesis: the use of pre-formed ethyl acetoacetate sodium salt. This approach offers several advantages for the modern research and drug development laboratory:

-

Enhanced Safety and Convenience: It circumvents the need to handle highly reactive and flammable reagents like metallic sodium or strong bases such as sodium ethoxide in a separate step.[6]

-

Improved Reproducibility: Using the pre-formed salt ensures consistent stoichiometry and minimizes side reactions associated with incomplete deprotonation or base-mediated degradation.

-

Milder Reaction Conditions: The high acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11) allows for the use of relatively mild bases, and the pre-formed salt further simplifies the reaction setup.[4][7]

Core Principles and Mechanism

The acetoacetic ester synthesis proceeds through a well-defined, three-stage mechanism: enolate alkylation, ester hydrolysis, and decarboxylation.

-

Enolate Formation: The synthesis begins with the deprotonation of the α-carbon, which is positioned between two electron-withdrawing carbonyl groups. This makes the α-hydrogens significantly acidic.[3][6] When using ethyl acetoacetate sodium salt, the resonance-stabilized enolate is already formed.

-

Alkylation: The resulting enolate anion is a potent nucleophile that readily attacks an electrophile, typically a primary or secondary alkyl halide, in a classic SN2 reaction.[3][8] This step forges the crucial new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The alkylated acetoacetic ester is then subjected to acidic aqueous conditions and heat.[5] The ester is first hydrolyzed to a β-keto acid intermediate.[1][7] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield an enol, which rapidly tautomerizes to the final, stable ketone product.[4][9]

Mechanism of Acetoacetic Ester Synthesis

Caption: Reaction mechanism of the acetoacetic ester synthesis.

Experimental Protocol: Synthesis of 2-Heptanone

This protocol details the synthesis of 2-heptanone via the alkylation of ethyl acetoacetate sodium salt with n-butyl bromide, a representative procedure for this class of reactions.[10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| Ethyl Acetoacetate Sodium Salt | C₆H₉NaO₃ | 152.12 | 50 | 1.0 | Solid |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 55 | 1.1 | d = 1.276 g/mL |

| Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | 100 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| 3 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For hydrolysis and decarboxylation |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying agent |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Part A: Alkylation

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate sodium salt (50 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture until the salt is fully dissolved.

-

Reagent Addition: Add n-butyl bromide (55 mmol, 1.1 eq) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-butyl-3-oxobutanoate.

Part B: Hydrolysis and Decarboxylation

-

Acidic Hydrolysis: Transfer the crude alkylated ester to a round-bottom flask. Add 100 mL of 3 M HCl.

-

Decarboxylation: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. The evolution of CO₂ gas should be observed.

-

Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Neutralization: Wash the combined organic extracts with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.

-

Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude 2-heptanone can be further purified by distillation if necessary.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-heptanone.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Alkylated Product | Incomplete reaction; moisture in the reaction; inactive alkyl halide. | Ensure anhydrous conditions by using dry solvents and glassware. Verify the purity of the alkyl halide. Extend the reaction time or slightly increase the temperature. |

| Presence of Dialkylated Product | The mono-alkylated product can be deprotonated and react again. | This is more common if a strong base is used in situ.[13][14] Using the pre-formed sodium salt and controlled stoichiometry (1.0-1.1 eq of alkyl halide) minimizes this. If dialkylation is desired, a second equivalent of base and alkyl halide can be added after the first alkylation is complete.[13] |

| Incomplete Decarboxylation | Insufficient heating time or temperature; insufficient acid concentration. | Ensure the reaction is heated at a steady reflux for the recommended time. Confirm the acid concentration is adequate. The reaction can be monitored by observing the cessation of CO₂ evolution. |

| Side products from elimination | Using a sterically hindered or secondary/tertiary alkyl halide. | The S_N2 reaction works best with primary and some secondary alkyl halides.[15] Tertiary halides will primarily undergo elimination. For branched ketones, consider using alternative synthetic routes. |

Applications in Drug Development

The acetoacetic ester synthesis is a highly versatile tool for constructing complex molecular scaffolds found in many pharmaceuticals.[3] Its ability to create substituted ketones provides access to key intermediates for a wide range of drug classes.

-

Anticonvulsants: The synthesis can be adapted to produce γ-keto acids and esters, which are precursors for various heterocyclic compounds with anticonvulsant activity.

-

Anti-inflammatory Agents: The core ketone structure can be elaborated into non-steroidal anti-inflammatory drugs (NSAIDs) and other signaling pathway modulators.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl moiety of the acetoacetic ester itself is a valuable precursor for synthesizing heterocycles like pyrimidines, pyrazoles, and uracils, which are prevalent in medicinal chemistry.[16] For example, the reaction of ethyl acetoacetate with urea is a classic route to 4-methyluracil.[16]

By providing a reliable method for C-C bond formation, this synthesis remains a relevant and powerful strategy in the modern drug discovery and development pipeline.

Safety and Handling

-

Sodium Ethoxide/Ethyl Acetoacetate Sodium Salt: These reagents are flammable solids and corrosive. They react with water.[17] Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20]

-

Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Always handle them in a fume hood and wear appropriate PPE.

-

Solvents: Diethyl ether and ethanol are highly flammable. DMF is a combustible liquid. Ensure all heating is performed using heating mantles or oil baths, with no open flames present.[21]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][20][21]

References

Sources

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 3. Acetoacetic Ester Synthesis: Equation, Mechanism, & Examples [chemistrylearner.com]

- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. gelest.com [gelest.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. s3.amazonaws.com [s3.amazonaws.com]

- 21. fishersci.com [fishersci.com]

Application Note: Precision Alkylation of Ethyl Acetoacetate Sodium Salt

Abstract & Strategic Importance

Ethyl acetoacetate (EAA) is a "privileged structure" in medicinal chemistry, serving as a linchpin for synthesizing

This guide provides a rigorous, self-validating protocol for the C-monoalkylation of EAA. Unlike generic textbook descriptions, this protocol focuses on the sodium salt method in protic media, optimized to minimize common side reactions such as

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

The EAA enolate is an ambident nucleophile , possessing two reactive sites: the

-

C-Alkylation (Thermodynamic Path): Favored by soft electrophiles (alkyl halides) and protic solvents (ethanol) which hydrogen-bond to the oxygen, shielding it from attack.

-

O-Alkylation (Kinetic Path): Favored by hard electrophiles (sulfonates), polar aprotic solvents (DMSO, HMPA), and high steric hindrance at the carbon.

Base Selection Logic

We utilize Sodium Ethoxide (NaOEt) generated in situ.

-

Why NaOEt? The

of Ethanol is ~16, while EAA is ~10.7. This difference ( -

Why in situ? Commercial NaOEt is often contaminated with NaOH (from moisture ingress). Hydroxide ions catalyze the hydrolysis of the ester moiety (saponification) and subsequent decarboxylation, destroying the starting material.

-

Why Ethanol Solvent? Using the conjugate acid of the base (Ethanol for Ethoxide) prevents transesterification . If Sodium Methoxide/Methanol were used with Ethyl Acetoacetate, a mixture of ethyl and methyl esters would result.

Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the critical divergence between C-alkylation (desired) and O-alkylation (undesired).

Experimental Protocol: C-Alkylation of Ethyl Acetoacetate

Scale: 0.2 Molar (Representative) Time: 4–6 Hours Yield Target: 65–75% (Distilled)

Reagents & Equipment

| Reagent | Equiv. | Mass/Vol | Role | Critical Quality Attribute |

| Sodium Metal | 1.0 | 4.6 g | Base Precursor | Clean, oxide-free surface. |

| Absolute Ethanol | Solvent | 150 mL | Solvent | Must be anhydrous (<0.5% water). |

| Ethyl Acetoacetate | 1.0 | 26.0 g | Substrate | Dry; distill if yellow/impure. |

| n-Butyl Bromide | 1.1 | 30.2 g | Electrophile | Primary halide preferred. |

Step-by-Step Methodology

Phase 1: Generation of Sodium Ethoxide (The "Clean" Base)

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser (calcium chloride drying tube on top) and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

-

Solvent Charge: Add 100 mL of absolute ethanol .

-

Sodium Addition: Cut sodium metal (4.6 g) into small chunks under mineral oil or xylene. Rinse with hexanes to remove oil, then add piece-by-piece to the ethanol through a side neck.

-

Observation: Vigorous bubbling (

gas evolution). The solution will warm up.[2] -

Safety: Do not add all sodium at once. If the reaction becomes too violent, cool the flask in an ice bath temporarily.

-

-

Completion: Reflux gently until all metallic sodium has dissolved. The solution should be clear and colorless to pale yellow.

Phase 2: Enolate Formation[3][4]

-

EAA Addition: Cool the ethoxide solution to room temperature. Add Ethyl Acetoacetate (26.0 g) dropwise via the addition funnel.

-

Observation: The solution may turn a deeper yellow, indicating enolate formation.

-

Note: A slight exotherm is normal.

-

Phase 3: Alkylation (

Reaction)[5]

-

Electrophile Addition: Add

-butyl bromide (30.2 g) dropwise to the stirring enolate solution. -

Reaction: Heat the mixture to reflux.

-

Duration: Reflux for 2–3 hours.

-

Monitoring: The reaction mixture should become neutral to litmus paper (or pH ~7) as the basic ethoxide is consumed and NaBr precipitates.

-

Endpoint: TLC or GC-MS monitoring is recommended. Disappearance of EAA is the primary metric.

-

Phase 4: Workup & Purification

-

Solvent Removal: Rearrange the apparatus for distillation. Distill off the majority of the ethanol (recoverable).

-

Quench/Extraction: Cool the residue. Add 100 mL of water to dissolve the sodium bromide salt. Extract the organic oil with diethyl ether (

mL). -

Drying: Dry the combined organic layers over anhydrous Magnesium Sulfate (

). Filter. -

Isolation: Remove ether via rotary evaporation.

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation).

-

Target: Ethyl

-butylacetoacetate boils at ~114°C at 14 mmHg.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of alkylated EAA.

Troubleshooting & Optimization (The "Expert" Analysis)

Controlling Dialkylation

A common failure mode is the formation of dialkylated product (

-

Cause: The mono-alkylated product is still acidic (though slightly less than EAA). If excess base is present, or if the reaction is run too hot/fast before the first equivalent is consumed, the second proton is stripped.

-

Solution:

-

Ensure Stoichiometry is strict. Use 1.0 equivalent of NaOEt to 1.0 equivalent of EAA.

-

Use a slight excess of the alkyl halide, NOT the base.

-

If dialkylation persists, switch to a sterically bulkier base (e.g., Potassium t-butoxide) in a bulky solvent (

-BuOH), though this changes the kinetics.

-

Reactivity of Electrophiles

The rate of reaction depends heavily on the leaving group and steric profile of the alkyl halide.

| Electrophile Type | Reactivity | Side Reaction Risk | Recommendation |

| Methyl Iodide | Very High | Dialkylation | Add slowly at low temp (0°C). |

| Primary Bromide | High | Minimal | Ideal substrate (Reflux). |

| Secondary Bromide | Low | Elimination (E2) | Use polar aprotic solvent (DMF) to boost |

| Tertiary Halide | None | Elimination (E2) | Do not use. Fails via |

Solvent Effects: Ethanol vs. DMF

While Ethanol is the standard for reliability, DMF (Dimethylformamide) can be used to accelerate sluggish reactions (e.g., with secondary alkyl halides).

-

Mechanism: DMF solvates the

cation strongly, leaving the enolate "naked" and more nucleophilic. -

Risk: Higher nucleophilicity increases the risk of

-alkylation. -

Protocol Adjustment: If using DMF, the reaction often proceeds at room temperature. Workup requires thorough water washing to remove DMF.

References

-

Organic Syntheses , Coll.[2][6][7][8] Vol. 1, p.248 (1941); Vol. 1, p.29 (1921). Ethyl n-Butylacetoacetate.[2][6] Link

-

Chemistry LibreTexts . Acetoacetic Ester Synthesis. Link

-

OpenStax . Alkylation of Enolate Ions. Link

-

Organic Chemistry Portal . Acetoacetic Ester Synthesis Mechanism. Link

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Ethylacetoacetate Sodium Salt in Heterocyclic Synthesis

[1]

Introduction: The Enolate Advantage

Ethylacetoacetate (EAA) is a cornerstone reagent in organic synthesis, but its utility is exponentially expanded when converted to its enolate form, Ethylacetoacetate Sodium Salt (EAA-Na) . While neutral EAA (CAS 141-97-9) exists in equilibrium between keto and enol tautomers, the sodium salt (CAS 6946-02-7) locks the molecule into a nucleophilic species.

For drug development professionals, the shift from neutral EAA to EAA-Na is not merely a pH adjustment; it is a strategic choice to drive regioselectivity and reaction kinetics . The sodium salt acts as a "masked" nucleophile, essential for constructing complex heterocycles like pyrimidines , furans , and pyrazolones —scaffolds ubiquitous in oncology and anti-inflammatory therapeutics (e.g., Edaravone).

Chemical Profile

| Property | Specification |

| Compound Name | Ethylacetoacetate Sodium Salt |

| CAS Number | 6946-02-7 (Salt); 141-97-9 (Neutral Parent) |

| Molecular Formula | C₆H₉NaO₃ |

| Key Reactivity | Ambident Nucleophile (C- vs. O-alkylation) |

| Solubility | Soluble in Ethanol, Water; Insoluble in non-polar ethers |

| Stability | Hygroscopic; sensitive to atmospheric CO₂ |

Mechanistic Principles: Controlling the Ambident Nucleophile

The scientific value of EAA-Na lies in its ambident nature. The negative charge is delocalized over the oxygen and the central carbon (C2). Understanding Hard-Soft Acid-Base (HSAB) theory is critical here:

-

C-Alkylation (Thermodynamic Control): "Soft" electrophiles (e.g., alkyl halides like methyl iodide) prefer the softer Carbon center. This is the primary route for building substituted heterocyclic precursors.

-

O-Alkylation (Kinetic Control): "Hard" electrophiles (e.g., sulfonyl chlorides, silyl chlorides) or highly polar aprotic solvents (HMPA, DMSO) favor the Oxygen center.

Decision Pathway: Heterocycle Construction

The following diagram illustrates how EAA-Na serves as a divergent node in synthesis.

Caption: Divergent synthetic pathways utilizing EAA-Na as the central nucleophilic intermediate.

Detailed Experimental Protocols

Protocol A: Feist-Benary Synthesis of Substituted Furans

Application: Synthesis of furan-3-carboxylates, key intermediates for natural product synthesis.[1]

Mechanism: The EAA enolate attacks an

Reagents:

-

Ethylacetoacetate (10 mmol)

-

Sodium Ethoxide (12 mmol, 21% wt in EtOH) or pre-formed EAA-Na

-

Chloroacetone (10 mmol)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Enolate Generation: In a dry 3-neck round-bottom flask under N₂, charge 10 mL of absolute ethanol. Add the Sodium Ethoxide solution.[2] Cool to 0°C. Dropwise add Ethylacetoacetate. Stir for 15 min to ensure complete formation of the sodium salt (EAA-Na).

-

Note: If using solid EAA-Na, dissolve directly in EtOH.

-

-

Alkylation: Add Chloroacetone (10 mmol) dropwise over 20 minutes, maintaining temperature <5°C. The reaction is highly exothermic.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken as the furan forms.

-

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Diethyl Ether (3 x 20 mL).

-

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1).

Validation:

-

TLC: UV active spot, distinct R_f from starting material.

-

NMR: Appearance of furan ring protons (~6.0-7.5 ppm).[3]

Protocol B: Synthesis of Edaravone (Pyrazolone Scaffold)

Application: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), an antioxidant for ALS and stroke recovery.[3] Nuance: While often catalyzed by acid, the base-mediated route (via EAA-Na) is preferred when using substituted phenylhydrazines that are acid-labile.

Reagents:

-

Ethylacetoacetate Sodium Salt (generated in situ from 10 mmol EAA + 10 mmol NaOEt)

-

Phenylhydrazine (10 mmol)

-

Ethanol / Acetic Acid (buffer system)

Workflow:

-

Condensation: Mix EAA-Na solution with Phenylhydrazine in Ethanol.

-

Reflux: Heat to reflux (78°C) for 2 hours. The base facilitates the initial nucleophilic attack of the hydrazine nitrogen on the ester carbonyl (or ketone, depending on conditions).

-

Cyclization: Upon cooling, acidify with dilute HCl to pH 4. This protonates the intermediate and drives the loss of ethanol/water to form the stable pyrazolone ring.

-

Crystallization: The product precipitates upon cooling/acidification.[4] Recrystallize from Ethanol/Water.

Data Summary: Edaravone Synthesis Metrics

| Parameter | Value | Note |

|---|---|---|

| Yield | 85-92% | High efficiency Knorr reaction |

| Melting Point | 127-129°C | Sharp mp indicates purity |

| Appearance | White to off-white powder | Oxidation leads to yellowing |

Protocol C: C-Alkylation for Scaffold Modification

Application: Creating

Methodology:

-

Preparation: Dissolve EAA-Na (solid, 10 mmol) in DMF (polar aprotic solvent promotes C-alkylation).

-

Addition: Add Alkyl Halide (e.g., Benzyl Bromide, 10 mmol).

-

Reaction: Stir at 60°C for 4 hours.

-

Quench: Pour into ice water. Extract with EtOAc.[5][6][4][7][8]

-

Result: The resulting

-benzyl ethylacetoacetate can now be used in Protocol B to create 4-benzyl-Edaravone analogs.

Visualization: Edaravone Synthesis Pathway[8][11]

The following diagram details the molecular transformation from EAA-Na to the clinical drug Edaravone.

Caption: Step-wise Knorr Pyrazole synthesis mechanism yielding Edaravone.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (O-Alkylation) | Solvent too polar/hard (e.g., HMPA) or leaving group too hard. | Switch to Ethanol or THF.[7] Use Iodides instead of Chlorides (softer electrophile). |

| Product is an Oil | Incomplete decarboxylation or residual solvent. | Ensure high vacuum drying. Check NMR for solvent peaks. |

| Solid EAA-Na Clumping | Hygroscopic absorption of water. | Store EAA-Na in a desiccator. Prefer in situ generation with NaOEt if solid quality is poor. |

| Dark Coloration | Oxidation of phenylhydrazine (Protocol B). | Use freshly distilled phenylhydrazine; run reaction under Nitrogen. |

References

-

Organic Syntheses. Ethyl n-Butylacetoacetate (Alkylation Protocol). Coll. Vol. 1, p. 248. Available at: [Link]

-

Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.[9] Comprehensive Organic Chemistry Experiments. Available at: [Link]

-

PubChem. Ethyl Acetoacetate Compound Summary (CAS 141-97-9). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Uses of Ethyl Acetoacetate [maxbrainchemistry.com]

- 6. Ethyl acetoacetate puriss. p.a., = 99.0 GC 141-97-9 [sigmaaldrich.com]

- 7. hetreocyclic applications of ethyl aceto acetate & ethyl cyano acetate | PPTX [slideshare.net]

- 8. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

Ethylacetoacetate sodium salt as a precursor for ketone synthesis

Application Note: Precision Synthesis of Methyl Ketones via Ethylacetoacetate Sodium Salt

Abstract & Strategic Utility

Ethylacetoacetate sodium salt (EAA-Na, CAS: 141-97-9 salt form) serves as a pre-formed, stable enolate equivalent to the classic in situ generated acetoacetic ester. By eliminating the hazardous step of generating sodium ethoxide from sodium metal or sodium hydride, EAA-Na streamlines the workflow for synthesizing

This guide details the mechanistic grounding and optimized protocols for transforming EAA-Na into complex ketones. It addresses the critical competition between C-alkylation and O-alkylation and provides a self-validating workflow for industrial and research applications.

Mechanistic Foundation

The utility of EAA-Na lies in its ambident nucleophilicity. The negative charge is delocalized between the

Figure 1: Reaction Pathway & Transition States The following diagram illustrates the transformation from the enolate salt to the final ketone, highlighting the critical decarboxylation transition state.

Caption: Pathway from EAA-Na to Methyl Ketone via SN2 alkylation and pericyclic decarboxylation.

Critical Parameter: Solvent Selection & C-Selectivity

The choice of solvent is the single most significant variable in preventing O-alkylation.

-

Hard/Soft Acid-Base (HSAB) Theory: The oxygen is a "hard" nucleophile; the carbon is "soft."

-

Solvation Effect: Polar aprotic solvents (DMSO, DMF) solvate the cation (

) well but leave the anion "naked," increasing the reactivity of the hard oxygen center (Risk of O-alkylation). Protic solvents (Ethanol) form hydrogen bonds with the enolate oxygen, shielding it and directing the alkylating agent to the softer carbon.

Table 1: Solvent Selection Guide for EAA-Na

| Solvent | Dielectric Constant | Reaction Rate | C/O Selectivity | Recommended For |

| Ethanol (Abs.) | 24.5 | Moderate | High (Favors C) | Standard alkyl halides; Scale-up. |

| DMF | 36.7 | Fast | Low (Risk of O-alk) | Unreactive/Sterically hindered halides. |

| DMSO | 46.7 | Very Fast | Low | Difficult substrates only. |

| THF | 7.5 | Slow | Moderate | Reactions requiring low temp control. |

Experimental Protocols

Protocol A: C-Alkylation of Ethylacetoacetate Sodium Salt

Objective: Synthesize

Reagents:

-

Ethylacetoacetate Sodium Salt (EAA-Na): 7.6 g (50 mmol)

-

Alkyl Halide (Primary Bromide/Iodide): 50-55 mmol

-

Solvent: Anhydrous Ethanol (50 mL) [Preferred for selectivity] or DMF [For speed]

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 7.6 g of EAA-Na in 50 mL of anhydrous ethanol.

-

Note: EAA-Na is hygroscopic. Weigh quickly or use a glovebox.

-

-

Addition: Add the alkyl halide (1.0 - 1.1 equivalents) dropwise via syringe or addition funnel over 10 minutes.

-

Expert Insight: If using DMF, cool to 0°C during addition to suppress O-alkylation exotherms.

-

-

Reaction: Heat the mixture to reflux (78°C for EtOH) for 4–12 hours.

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 8:2). The starting material spot (EAA) will stain dark purple with FeCl3; the product will stain less intensely or require KMnO4/Vanillin.

-

-

Workup:

-

Evaporate the bulk solvent under reduced pressure.

-

Resuspend the residue in Diethyl Ether (100 mL) and wash with water (2 x 50 mL) to remove sodium halide salts.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Distillation is recommended for liquid products to separate mono-alkylated from trace di-alkylated byproducts.

Protocol B: Hydrolysis and Decarboxylation

Objective: Convert the

Reagents:

-

Crude Alkylated Intermediate (from Protocol A)

-

5% Aqueous NaOH (for Saponification)

-

3M

(for Decarboxylation)

Step-by-Step Methodology:

-

Saponification: Mix the alkylated ester with 50 mL of 5% NaOH. Stir at room temperature for 4 hours until the oily ester layer disappears (homogenous solution formed).

-

Acidification: Cool the solution to 0°C. Slowly add 3M

until pH < 2.-

Observation: A white precipitate (the

-keto acid) may form, or an oil may separate.

-

-

Decarboxylation: Heat the acidic mixture to mild reflux (60–80°C) for 1–2 hours.

-

Visual Cue: Evolution of

gas bubbles indicates active decarboxylation. Reaction is complete when bubbling ceases.

-

-

Isolation:

-

Extract the aqueous mixture with Ether or DCM (3 x 50 mL).

-

Wash combined organics with saturated

(to remove unreacted acid). -

Dry and concentrate.

-

Troubleshooting & Optimization (Self-Validating Systems)

Decision Tree for Troubleshooting:

Caption: Diagnostic logic for common synthesis failures.

Common Issues Table:

| Observation | Root Cause | Corrective Action |

| Product has vinyl protons (NMR 4.5-6.0 ppm) | O-Alkylation occurred. | Solvent was too polar/aprotic (DMF). Switch to Ethanol. |

| Low Yield with Alkyl Chlorides | Poor leaving group. | Add catalytic Sodium Iodide (NaI) or switch to Alkyl Iodide. |

| Incomplete Decarboxylation | Temperature too low. | Ensure reflux is maintained; |

References

-

Organic Chemistry Portal. Acetoacetic Ester Synthesis. (Detailed mechanism and reaction parameters). [Link]

-

Chemistry LibreTexts. Alkylation of Acetoacetic Ester. (Academic grounding for decarboxylation thermodynamics). [Link]

-

PubChem. Ethyl Acetoacetate Sodium Salt Compound Summary. (Safety and stability data). [Link]

Application of ethylacetoacetate sodium salt in pharmaceutical synthesis

The Strategic Utility of Ethyl Acetoacetate Sodium Salt (EAA-Na)

Executive Summary & Strategic Rationale

In pharmaceutical process development, the in situ generation of enolates using ethyl acetoacetate (EAA) and strong bases (e.g., Sodium hydride, Sodium ethoxide) presents significant safety and scalability challenges. These include hydrogen gas evolution, strict anhydrous requirements, and exothermic runaway risks.

Ethyl Acetoacetate Sodium Salt (EAA-Na) [CAS: 19232-39-4] represents a "process-ready" nucleophile that circumvents these hazards.[1] This solid, stable reagent allows for precise stoichiometric control and eliminates the variability associated with incomplete deprotonation.

This guide details the application of EAA-Na in synthesizing two critical pharmaceutical scaffolds: substituted

Mechanistic Insight: The Ambident Nucleophile Challenge

EAA-Na is an ambident nucleophile, possessing two reactive sites: the

-

C-Alkylation (Thermodynamic Control): Desired for extending carbon chains to create drug intermediates (e.g., precursors for ibuprofen or specific amino acids).[1]

-

O-Alkylation (Kinetic Control): Often an impurity pathway leading to enol ethers.[1]

The Chelation Effect: In non-polar or protic solvents, the sodium cation coordinates tightly with the enolate oxygen atoms, shielding them and directing the electrophile toward the softer carbon center. In highly polar aprotic solvents (e.g., HMPA, DMSO), the cation is solvated, leaving a "naked" enolate that reacts at the most electronegative site (Oxygen).

Visualization: Regioselectivity Decision Matrix

Figure 1: Solvent-dependent pathways for EAA-Na alkylation.[1] To maximize pharmaceutical yield (C-alkylation), non-polar or chelating conditions are preferred.

Detailed Experimental Protocols

Protocol A: Selective C-Alkylation for Drug Precursors

Objective: Synthesis of Ethyl 2-benzylacetoacetate (Intermediate for phenylalanine derivatives). Target Scale: 100 mmol

Reagents:

-

Ethyl Acetoacetate Sodium Salt (EAA-Na): 15.2 g (100 mmol)[1]

-

Benzyl Bromide: 17.1 g (100 mmol)[1]

-

Solvent: Toluene (anhydrous) or Ethanol (absolute) - Note: Toluene favors C-alkylation via tight ion pairing.

-

Catalyst: Sodium Iodide (5 mol%) - Optional Finkelstein exchange promoter.

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL three-neck round-bottom flask (RBF) with 15.2 g of EAA-Na .

-

Solvation: Add 100 mL of anhydrous Toluene under a nitrogen atmosphere. Stir to create a suspension. (EAA-Na is not fully soluble in toluene, acting as a heterogeneous reservoir).[1]

-

Addition: Add 17.1 g of Benzyl Bromide dropwise over 30 minutes via an addition funnel. Maintain temperature at 25°C.

-

Expert Tip: If using Benzyl Chloride, add 0.75 g NaI to catalyze the reaction via in-situ iodide formation.

-

-

Reaction: Heat the mixture to reflux (110°C) for 6–8 hours.

-

Workup: Cool to room temperature. The byproduct (NaBr) will precipitate.[1] Filter off the inorganic salts.[1]

-

Isolation: Wash the filtrate with water (2 x 50 mL) to remove unreacted EAA-Na. Dry the organic layer over MgSO₄.[1]

-

Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the mono-alkylated product.

Data Summary: Solvent Effects on Ratio

| Solvent | Dielectric Constant | C-Alkylation (%) | O-Alkylation (%) |

| Toluene | 2.38 | >95% | <5% |

| Ethanol | 24.5 | 85% | 15% |

| DMF | 36.7 | 60% | 40% |

| HMPA | 30.0 | 15% | 85% |

Protocol B: Synthesis of 6-Methyluracil (Pyrimidine Scaffold)

Objective: Synthesis of the core scaffold for uracil-based antimetabolites using EAA-Na.[1] Mechanism: Base-catalyzed condensation with urea.[1] Using EAA-Na eliminates the induction period seen with neutral EAA.[1]

Reagents:

-

EAA-Na: 15.2 g (100 mmol)

-

Urea: 6.6 g (110 mmol)[1]

-

Solvent: Ethanol (95%)[1]

-

Acid Catalyst: HCl (conc.) for neutralization.[1]

Workflow Diagram:

Figure 2: Pathway for 6-Methyluracil synthesis.[1][2] EAA-Na accelerates the initial condensation step.

Step-by-Step Methodology:

-

Dissolution: In a 250 mL RBF, dissolve 6.6 g Urea in 50 mL of refluxing ethanol.

-

Addition: Add 15.2 g EAA-Na slowly to the hot solution. The mixture will become a slurry.[1]

-

Reflux: Reflux the mixture for 3 hours. The solution typically clears as the intermediate forms, then precipitates the uracil sodium salt.

-

Workup: Cool the mixture to 50°C.

-

Acidification: Carefully add concentrated HCl dropwise until the pH reaches ~2.0. This converts the uracil salt to the free base (6-methyluracil).[1]

-

Filtration: Cool to 0°C in an ice bath. Filter the white crystalline solid.[1]

-

Purification: Recrystallize from water or dilute acetic acid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Risk | Mitigation Strategy |

| Moisture Content | EAA-Na is hygroscopic. Water hydrolyzes the ester to acetoacetic acid (unstable).[1] | Store EAA-Na in desiccators.[1] Use anhydrous solvents for Protocol A. |

| Reaction Temperature | High temps (>140°C) during alkylation can cause decarboxylation.[1] | Maintain reflux below 120°C. Use Toluene (bp 110°C) rather than Xylene.[1] |

| Stirring Rate | EAA-Na is often a suspension.[1] Poor mixing leads to local "hot spots" and O-alkylation.[1] | Use high-torque overhead stirring (>300 RPM) for heterogeneous mixtures.[1] |

References

-

Sigma-Aldrich. Ethyl acetoacetate sodium salt Product Specification & Safety Data. Retrieved from .[1]

-

Organic Syntheses. 6-Methyluracil Synthesis Protocol. Org. Synth. 1937, 17, 63. Retrieved from .[1]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Alkylation of Enolates).[1][3] Springer.[1][4]

-

PubChem. Ethyl Acetoacetate Sodium Salt Compound Summary. Retrieved from .[1]

-

Beilstein Journal of Organic Chemistry. One-pot multicomponent green Hantzsch synthesis. Beilstein J. Org.[1] Chem. 2020, 16, 2829–2835. Retrieved from .[1]

Sources

Ethylacetoacetate sodium salt in the synthesis of substituted beta-keto esters

Introduction: The Reagent Advantage

Ethylacetoacetate sodium salt (EAA-Na, CAS: 141-97-9 (parent) / 20412-62-8 (salt)) represents a "ready-to-use" enolate equivalent that offers distinct process advantages over the traditional in situ generation of ethyl acetoacetate enolates using sodium hydride (NaH) or sodium ethoxide (NaOEt).

For drug development and fine chemical synthesis, the use of isolated EAA-Na eliminates the variability associated with NaH quality (oil dispersion removal, H2 evolution hazards) and allows for precise stoichiometric control. This guide details the mechanistic considerations and optimized protocols for utilizing EAA-Na in the synthesis of substituted

Mechanistic Foundation: The Ambident Nucleophile

The utility of EAA-Na stems from its nature as an ambident nucleophile . The negative charge is delocalized over the

Regioselectivity Drivers

-

C-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides like iodides/bromides) and protic solvents (e.g., EtOH) where hydrogen bonding solvates the oxygen, reducing its nucleophilicity.

-

O-Alkylation (Kinetic): Favored by hard electrophiles (e.g., silyl chlorides, acid chlorides) and polar aprotic solvents (e.g., HMPA, DMSO) that leave the oxygen atom "naked" and highly reactive.

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence of EAA-Na alkylation based on HSAB principles.

Critical Process Parameters

To ensure reproducibility, the following parameters must be controlled. The solid salt is hygroscopic; moisture content directly correlates with yield loss via hydrolysis (decarboxylation).

Solvent Compatibility Table

| Solvent | Solubility of EAA-Na | 1° Alkyl Halide Outcome | Notes |

| Ethanol (Abs.) | High | C-Alkylation (Major) | Ideal for standard synthesis. Solvates oxygen, promoting C-attack.[1] |

| DMF / DMSO | High | Mixed (C/O) | Increases reaction rate significantly but risks O-alkylation with hard electrophiles. |

| THF | Low (Suspension) | C-Alkylation | Heterogeneous reaction. Slower, but high regioselectivity. |

| Toluene | Insoluble | N/A | Requires Phase Transfer Catalyst (PTC) to function. |

Electrophile Selection

-

Recommended: Alkyl Iodides (R-I) > Alkyl Bromides (R-Br).

-

Avoid: Alkyl Fluorides (inert) and tertiary halides (elimination dominates).[2]

Protocol A: Synthesis of -Substituted -Keto Esters

Target: Mono-alkylation of Ethyl Acetoacetate.

Materials

-

Ethylacetoacetate Sodium Salt (95%+ purity)

-

Alkyl Halide (1.05 equiv)

-

Solvent: Absolute Ethanol (anhydrous)

-

Inert Gas: Nitrogen or Argon

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen.

-

Dissolution: Add EAA-Na (1.0 equiv) to the flask. Add Absolute Ethanol (5 mL per mmol) via syringe. Stir at room temperature until fully dissolved (solution may appear slightly yellow).

-

Addition: Add the Alkyl Halide (1.05 equiv) dropwise over 10 minutes.

-

Expert Note: If the alkyl halide is a solid, dissolve it in a minimum volume of ethanol before addition.

-

-

Reaction: Heat the mixture to Reflux (78°C) for 4–12 hours.

-

Validation: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). Stain with KMnO4 or Anisaldehyde. Look for the disappearance of the alkyl halide and the shift of the ester spot.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate the bulk Ethanol under reduced pressure.

-

Resuspend the residue in Diethyl Ether or EtOAc.

-

Wash with water (

) to remove sodium halide salts. -

Dry organic layer over MgSO4, filter, and concentrate.

-

-

Purification: Distillation (vacuum) is preferred for liquids; Recrystallization for solids.

Workflow Diagram

Figure 2: Operational workflow for the mono-alkylation of EAA-Na.

Protocol B: Knorr Pyrazole Synthesis (Downstream Application)

Target: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone derivatives.

This protocol utilizes the substituted

Methodology

-

Mixing: In a reaction vial, combine the

-substituted -

Solvent: Add Acetic Acid (glacial, catalytic amount) and Ethanol .

-

Heating: Heat to 100°C for 1–2 hours.

-

Mechanism: The hydrazine nitrogen attacks the ketone carbonyl (imine formation), followed by intramolecular cyclization on the ester group.

-

Isolation: Upon cooling, the pyrazolone often precipitates. Filter and wash with cold ethanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in EAA-Na | Dry salt in a vacuum desiccator over P2O5 before use. |

| Dialkylation | Excess Base/Salt | Ensure strict 1:1 stoichiometry. Use a slight excess of the electrophile, not the salt. |

| O-Alkylation | Solvent too polar | Switch from DMF/DMSO to Ethanol or Toluene/PTC. |

| No Reaction | Steric Hindrance | If R-X is secondary, add NaI (Finkelstein condition) to generate R-I in situ. |

References

-

Smith, J. G. (2008).[3] Organic Chemistry. 2nd Ed.[3] McGraw-Hill. (General Enolate Chemistry).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (HSAB Theory & Ambident Nucleophiles).

-

Sigma-Aldrich. (n.d.). Ethyl acetoacetate sodium salt Product Sheet. Retrieved from

-

Organic Syntheses. (1962). Alkylation of Esters: General Procedures. Coll. Vol. 4, p.10. Retrieved from

-

Marković, S., et al. (2013).[4] Mechanistic insight into alkylation of the ethyl acetoacetate anion. Russian Journal of Physical Chemistry A.

-

Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

Improving the yield of ethylacetoacetate sodium salt synthesis

Technical Support Center: High-Yield Synthesis of Ethyl Acetoacetate Sodium Salt

Ticket ID: EAA-NA-OPT-001 Subject: Optimization of Yield and Purity for Ethyl Acetoacetate Sodium Salt (EAA-Na) Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing yield variability or purity issues with the synthesis of Ethyl Acetoacetate Sodium Salt (CAS: 20412-62-8). This guide moves beyond standard textbook descriptions to address the thermodynamic and kinetic bottlenecks of the Claisen condensation.

The most common failure modes in this synthesis are:

-

Moisture Ingress: Hydrolysis of the sodium enolate back to acetate/ethanol.

-

Equilibrium Stagnation: Failure to drive the reaction forward by removing the byproduct (ethanol).

-

Isolation Losses: Incorrect solvent choice during precipitation, leading to "oiling out" rather than crystallization.

Module 1: The Optimized Protocol (The "Slurry" Method)

Standard ethanolic sodium ethoxide methods often result in lower yields due to the solubility of the salt in ethanol. The "Slurry Method" uses excess ethyl acetate as both reagent and solvent, forcing the product to precipitate and driving the equilibrium to completion (Le Chatelier’s Principle).

Reagents & Setup

-

Sodium Metal (Na): 1.0 equivalent (Clean, oxide-free surface).

-

Ethyl Acetate (EtOAc): 10.0 equivalents (High purity, dried over molecular sieves). Note: Large excess acts as solvent.

-

Ethanol (EtOH): ~2-3% catalytic amount (initiator).

-

Atmosphere: Strictly anhydrous Nitrogen or Argon.

Step-by-Step Workflow

-

Activation: Place clean Sodium metal (wire or thin slices) in the reaction vessel under inert atmosphere.

-

Initiation: Add the dry Ethyl Acetate. The reaction will not start immediately.[1][2][3][4] Add the catalytic Ethanol (2-3%) to generate the initial ethoxide.

-

Reflux & Precipitation: Heat to gentle reflux. As the reaction proceeds, Hydrogen gas evolves, and Ethyl Acetoacetate Sodium Salt will precipitate as a white/beige solid , forming a thick slurry.

-

Technical Note: This precipitation is the key yield driver. It removes the product from the equilibrium solution.

-

-

Completion: Reflux until all metallic Sodium has disappeared (typically 3-5 hours).

-

Isolation (Critical):

-

Cool the mixture to 0-5°C.

-

Filter the solid rapidly under inert gas (Schlenk filtration recommended).

-

Wash: Wash the filter cake with cold, dry Ether or Hexane to remove unreacted Ethyl Acetate. Do not use Ethanol.

-

Dry: Vacuum dry at 40°C to constant weight.

-

Module 2: Process Visualization & Logic

The following diagram illustrates the critical decision pathways and the chemical logic driving the "Slurry Method."

Caption: The "Slurry Method" workflow relies on precipitation to drive the equilibrium forward, preventing the reverse reaction.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a yellow/brown goo instead of a white powder. What happened?

Diagnosis: This is usually caused by oxidation or moisture contamination .

-

The "Goo" Factor: EAA-Na is extremely hygroscopic. If it absorbs water from the air, it forms a concentrated solution (goo) and eventually hydrolyzes.

-

Discoloration: The enolate anion is susceptible to oxidation. If your nitrogen line had a leak or the sodium was heavily oxidized, polymerization byproducts (yellow/brown) form.

-

Fix: Ensure your Schlenk line is tight. Use fresh sodium. Wash the final product with anhydrous ether to remove the colored impurities.

Q2: The reaction stalled, and I still have unreacted Sodium metal.

Diagnosis: "Coating" effect.

-

Mechanism: The precipitated salt can coat the surface of the metallic sodium, stopping the reaction.

-

Fix: High-shear mechanical stirring is required, not just a magnetic stir bar. If using magnetic stirring, the bar may get stuck in the thick slurry. You may need to crush the sodium aggregates with a glass rod (under inert flow) or add more solvent (EtOAc) to thin the slurry.

Q3: Why wash with Ether/Hexane? Why not Ethanol?

Diagnosis: Solubility management.

-

Reasoning: EAA-Na is soluble in Ethanol. Washing with Ethanol will dissolve your yield and wash it into the filtrate.

-

Correct Protocol: EAA-Na is insoluble in Ether and Hexane. These solvents effectively remove the unreacted Ethyl Acetate and organic byproducts without dissolving the salt.

Module 4: Data & Specifications

| Parameter | Specification | Technical Note |

| Appearance | White to Beige Powder | Yellowing indicates oxidation. |

| Melting Point | ~168°C (Decomposes) | Do not exceed 100°C during drying. |

| Solubility | Water, Ethanol | Insoluble in Ether, Hexane, Toluene. |

| Storage | 2-8°C, Desiccated | Hydrolysis occurs rapidly in humid air. |

| Yield Target | >85% | Based on Sodium equivalents. |

References

-

Inglis, J. K. H.; Roberts, K. C. (1926). "Ethyl Acetoacetate".[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[3][5][8] Vol. 1, p. 235.[8]

- Foundational text on the Claisen condens

-

Hansley, V. L.; Schott, S. (1958).[8] "Production of Ethyl Acetoacetate". U.S. Patent 2,843,623.[8]

- Describes the high-yield industrial "slurry" method using excess ester and sodium alkoxides.

-

PubChem. (n.d.).[8] "Ethyl Acetoacetate Sodium Salt - Compound Summary". National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). "Ethyl Acetoacetate Sodium Salt Product Sheet".

- Verification of melting point (168°C dec) and storage conditions.

Sources

- 1. Sciencemadness Discussion Board - ethyl acetoacetate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sciencemadness Discussion Board - Ethyl acetoacetate synthesis: some questions ! - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. Ethyl acetoacetate sodium salt Ethyl sodioacetoacetate 20412-62-8 [sigmaaldrich.com]

- 8. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 11. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]